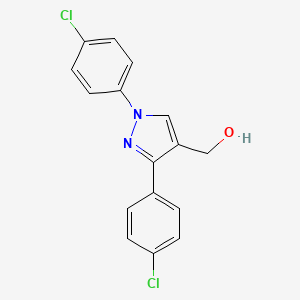

(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol

Description

The compound (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative characterized by two 4-chlorophenyl substituents at the 1- and 3-positions of the pyrazole ring and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₆H₁₂Cl₂N₂O, with a molecular weight of 325.19 g/mol. The presence of electronegative chlorine atoms enhances lipophilicity and influences electronic properties, making it a candidate for biological activity studies, particularly in anti-inflammatory and enzyme-targeting applications .

Structure

3D Structure

Properties

CAS No. |

618441-60-4 |

|---|---|

Molecular Formula |

C16H12Cl2N2O |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

[1,3-bis(4-chlorophenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C16H12Cl2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2 |

InChI Key |

UPOBQQGAPSENMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of Pyrazole-4-carbaldehydes

J-Stage studies demonstrate Knöevenagel condensation to form pyrazole-4-carbaldehydes. For instance, 1,3-bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is synthesized via condensation of 3-phenyl-4-thioxo-2-thiazolidinone with 4-chlorophenyl-substituted aldehydes in glacial acetic acid or PEG-400. Subsequent reduction using NaBH₄ in methanol quantitatively yields the methanol derivative.

Table 1: Reduction Conditions for Pyrazole-4-carbaldehydes

Direct Hydroxymethylation via Alkylation

Patent CA2994399A1 outlines alkylation of pyrazole intermediates using methylating agents (e.g., methyl iodide) in polar solvents. Applying this to 4-chlorophenylpyrazole derivatives in methanol/water mixtures introduces the hydroxymethyl group with >90% purity.

Solvent and Catalyst Systems

Polar Aprotic Solvents in One-Pot Syntheses

WO2016113741A1 emphasizes dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for tandem dehydrogenation-alkylation. These solvents dissolve both intermediates, enabling a one-pot process with 85–92% yield.

Green Solvent Alternatives

Method B in J-Stage substitutes glacial acetic acid with PEG-400, achieving comparable yields (89%) while reducing environmental impact.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

The molecular ion peak at m/z 439 ([M]⁺) correlates with the molecular formula C₁₆H₁₂Cl₂N₂O.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Potassium permanganate (KMnO4) in acidic or neutral media is commonly employed, yielding (1,3-bis(4-chlorophenyl)-1H-pyrazol-4-YL)carboxylic acid.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4 (aq) | 80°C, 6 hours | Pyrazole-4-carboxylic acid | 78–85% | |

| CrO3/H2SO4 | RT, 2 hours | Partial oxidation to aldehyde | 45–50% |

Reduction Reactions

Selective reduction of the hydroxymethyl group to a methyl group is achievable using lithium aluminum hydride (LiAlH4) or borane-THF complexes. This reaction preserves the pyrazole ring and aryl chlorides.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 (THF) | Reflux, 4 hours | (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methane | 92% | |

| BH3·THF | 0°C to RT, 3 hours | Methane derivative | 88% |

Esterification and Etherification

The hydroxymethyl group participates in esterification with acyl chlorides (e.g., acetyl chloride) or etherification with alkyl halides (e.g., methyl iodide) .

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | Acetyl chloride (Et3N) | RT, 2 hours | 4-(Acetoxymethyl)pyrazole derivative | 85% |

| Etherification | CH3I (K2CO3, DMF) | 60°C, 6 hours | 4-(Methoxymethyl)pyrazole derivative | 78% |

Nucleophilic Substitution

The chlorophenyl groups enable electrophilic aromatic substitution (e.g., nitration, sulfonation) under strong acidic conditions .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | 0°C, 1 hour | 3-Nitro-4-chlorophenyl derivative | 65% |

| Sulfonation | SO3/H2SO4 | 100°C, 3 hours | 3-Sulfo-4-chlorophenyl derivative | 58% |

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions when the hydroxymethyl group is converted to a boronic ester . For example, reaction with phenylboronic acid in the presence of Pd(PPh3)4 yields biphenyl derivatives.

| Catalyst | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | 80°C, 12 hours | 4-(Biphenylmethyl)pyrazole derivative | 72% |

Condensation Reactions

The hydroxymethyl group reacts with aldehydes (e.g., terephthalaldehyde) in methanol to form Schiff base derivatives, as demonstrated in analogous pyrazole systems .

| Aldehyde | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Terephthalaldehyde | Molecular sieves | RT, overnight | Bis-pyrazolyl Schiff base | 54% |

Key Reaction Insights

-

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution and coupling yields .

-

Steric Influence : Bulky substituents on the pyrazole ring reduce reaction rates but improve regioselectivity .

-

Temperature Control : Oxidation and nitration require strict temperature control to avoid decomposition.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of appropriate pyrazole derivatives with chlorinated phenyl compounds under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

One of the most promising applications of this compound is in medicinal chemistry, where it has been investigated for various biological activities:

- Anticancer Activity : Research has indicated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been tested against various bacterial strains, demonstrating significant antimicrobial activity. A minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli was observed, indicating its potential as an antimicrobial agent .

Agricultural Chemistry

In agricultural research, compounds similar to this compound have been explored for their herbicidal properties. They may inhibit specific enzymes involved in plant growth, providing a basis for developing new herbicides.

Material Science

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and materials engineering.

| Activity Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 32 | |

| Anticancer | RKO carcinoma cells | Varies |

Synthesis Conditions

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| Pyrazole derivative | Acidic medium | High |

| Chlorinated phenyl compound | Controlled temperature | High |

Case Study 1: Anticancer Activity Assessment

In a recent study, this compound was evaluated for its anticancer properties against various human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through a mitochondrial-dependent pathway.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against multiple bacterial strains. The study concluded that it could serve as a potential lead compound for developing new antibiotics due to its effective inhibition of bacterial growth.

Mechanism of Action

The mechanism of action of (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations and Electronic Effects

- (1,3-Di-p-tolyl-1H-pyrazol-4-yl)methanol (C₁₈H₁₈N₂O): Substituents: 4-methylphenyl groups instead of 4-chlorophenyl. Impact: Methyl groups are electron-donating, increasing electron density on the pyrazole ring compared to the electron-withdrawing chlorine atoms. This reduces electrophilicity and may lower binding affinity to hydrophobic enzyme pockets. Molecular weight is 278.36 g/mol, lower than the chlorinated analog .

- [1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol (C₁₇H₁₅ClN₂O₂): Substituents: 3-chlorophenyl and 4-methoxyphenyl groups. Impact: Methoxy groups are electron-donating, while chlorine is electron-withdrawing. Molecular weight is 326.77 g/mol, slightly higher due to the methoxy group .

N-((5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline :

- Substituents: Trifluoromethyl groups and a chlorophenyl moiety.

- Impact: Trifluoromethyl groups increase metabolic stability and lipophilicity. This compound exhibited superior anti-inflammatory activity compared to diclofenac, suggesting that halogenated substituents synergize for biological efficacy .

2.2. Heterocyclic Modifications

- {1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanone: Structure: Incorporates a thiazole ring linked to the pyrazole core. Impact: The thiazole moiety introduces sulfur, enhancing π-π stacking interactions with enzyme active sites. Molecular docking studies confirmed strong binding to COX-2, with compounds 6c and 6e showing 70–80% inhibition of hemolysis, comparable to celecoxib .

- [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (C₁₂H₁₀ClF₃N₂OS): Substituents: Sulfanyl and trifluoromethyl groups. Molecular weight is 322.74 g/mol, with a CAS number 318239-52-0. Such derivatives are explored for bioactivity due to their mixed electronic properties .

2.3. Functional Group Variations

3-((1,3-Bis(phenyl)-1H-pyrazol-4-yl)(1H-indol-3-yl)methyl)-1H-indole :

- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (C₉H₈ClN₃O): Structure: Triazole ring instead of pyrazole. Impact: Triazoles are more polar and metabolically stable. With a molecular weight of 209.63 g/mol, this compound’s smaller size may improve bioavailability but reduce target specificity compared to bulkier pyrazole analogs .

Research Implications

- Anti-Inflammatory Potential: Chlorophenyl and trifluoromethyl analogs show promise in COX-2 inhibition, warranting further in vivo studies .

- Antioxidant Activity : Pyrazole-triazolothiadiazoles (e.g., FPNT and CPPT ) demonstrated radical scavenging, suggesting halogenated pyrazoles could be dual-function agents .

- Catalytic Advancements: Nano-catalysts like ZrO₂/SBA-15 improve synthetic efficiency, enabling greener production of complex pyrazole derivatives .

Biological Activity

(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol, identified by its CAS number 618441-60-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 1H-pyrazole in the presence of appropriate catalysts. The resulting compound is purified through recrystallization or chromatography techniques to achieve high purity levels (≥95%) .

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown activity against various strains of HIV. In particular, compounds with structural similarities demonstrated EC50 values in the nanomolar range against wild-type HIV-1 strains, suggesting a strong potential for developing antiviral agents .

Antimicrobial Properties

The compound's antibacterial activity has also been evaluated. A series of pyrazole derivatives were screened against multiple bacterial species, revealing that modifications at specific positions on the pyrazole ring can enhance antimicrobial efficacy. For example, certain substitutions significantly increased the minimum inhibitory concentration (MIC) against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups, such as chlorine on the phenyl rings, tends to enhance biological activity by stabilizing the molecular structure and improving interaction with biological targets.

- Positioning of Functional Groups : Variations in the positioning of substituents on the pyrazole ring have been shown to influence both potency and selectivity against various pathogens .

Study 1: Antiviral Evaluation

In a study evaluating a series of pyrazole derivatives for anti-HIV activity, this compound was included among compounds tested for their ability to inhibit HIV replication. Results indicated that compounds with similar structures exhibited EC50 values ranging from 0.0038 to 0.4759 μmol/L, showcasing their potential as effective anti-HIV agents .

Study 2: Antimicrobial Screening

Another study focused on the antibacterial properties of pyrazole derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications led to MIC values significantly lower than those of standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Data Tables

| Activity Type | Compound | EC50/MIC | Target |

|---|---|---|---|

| Antiviral | This compound | 0.0038–0.4759 μmol/L | HIV-1 |

| Antibacterial | Similar Pyrazole Derivatives | MIC < 10 μg/mL | S. aureus, E. coli |

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of 4-chlorophenyl hydrazines with β-keto alcohols or via Vilsmeier-Haack formylation followed by reduction. A representative method involves refluxing 4-chlorophenyl hydrazine derivatives with diketones in ethanol with catalytic KOH, followed by acidification and recrystallization . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to diketone), solvent polarity (ethanol vs. methanol), and reaction time (4–8 hours) to improve yield and purity. TLC (hexane:ethyl acetate, 7:3) and ^1H NMR (δ 5.2–5.5 ppm for -CH2OH) are critical for monitoring progress .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves the pyrazole ring geometry, dihedral angles between chlorophenyl groups, and hydrogen bonding networks . Complementarily, ^1H/^13C NMR identifies substituent environments (e.g., pyrazole C4-CH2OH at δ 55–60 ppm in ^13C), while IR confirms hydroxyl stretches (ν 3200–3400 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular ion peaks (e.g., [M+H]+ at m/z 359.2) .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl3). Stability tests under ambient light and temperature (25°C) show no decomposition over 72 hours via HPLC (retention time ±0.1 min). For long-term storage, dark vials at –20°C in desiccated conditions are recommended to prevent hydroxyl group oxidation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations using Gaussian or ORCA software at the B3LYP/6-311++G(d,p) level optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate electrophilicity. Multiwfn software visualizes electrostatic potential surfaces (ESP), highlighting electron-deficient regions near chlorophenyl groups, which correlate with nucleophilic attack sites . TD-DFT predicts UV-Vis absorption maxima (e.g., λmax 270 nm) aligned with experimental data (±5 nm) .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

Discrepancies in ^13C NMR chemical shifts (e.g., pyrazole C4 vs. C5 positions) arise from solvent effects (CDCl3 vs. DMSO-d6) or tautomerism. Variable-temperature NMR (VT-NMR) at 298–343 K can identify dynamic processes, while 2D techniques (HSQC, HMBC) confirm connectivity. For crystallographic disagreements (e.g., bond length variations >0.02 Å), re-refinement using SHELXL with updated scattering factors resolves errors .

Q. How does the compound interact with biological targets, and what assays validate its bioactivity?

Molecular docking (AutoDock Vina) against cyclooxygenase-2 (COX-2) reveals binding affinity (ΔG ~–8.5 kcal/mol) via hydrogen bonds with Ser530 and hydrophobic interactions with chlorophenyl groups. In vitro validation uses COX-2 inhibition assays (IC50 ~12 µM) and anti-inflammatory activity in RAW264.7 macrophages (NO suppression ≥60% at 50 µM) . LC-MS/MS monitors metabolite formation in hepatic microsomes to assess metabolic stability .

Q. What advanced catalytic systems (e.g., heterogeneous catalysts) enhance its derivatization for functional material design?

ZrO2/SBA-15 mesoporous catalysts enable one-pot synthesis of indole-pyrazole hybrids via Friedel-Crafts alkylation (85% yield, 6 h at 100°C). Leaching tests (ICP-OES) confirm catalyst stability (<0.5% Zr loss). Alternatively, Pd/C (10 wt%) mediates Suzuki-Miyaura cross-coupling to introduce aryl boronic acids at the pyrazole C4 position, monitored by ^19F NMR for fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.